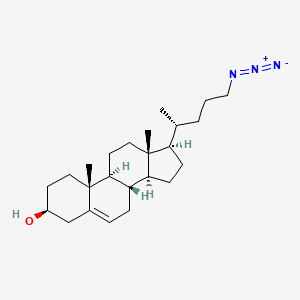

Chol-N3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H39N3O |

|---|---|

Molecular Weight |

385.6 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-azidopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C24H39N3O/c1-16(5-4-14-26-27-25)20-8-9-21-19-7-6-17-15-18(28)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,16,18-22,28H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |

InChI Key |

YLJZGEPWZDKPTI-OLSVQSNTSA-N |

Isomeric SMILES |

C[C@H](CCCN=[N+]=[N-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(CCCN=[N+]=[N-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Chol-N3: A Technical Guide to a Bioorthogonal Cholesterol Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chol-N3, or 24-azidocholesterol, is a chemically modified analog of cholesterol that has emerged as a powerful tool in cell biology and chemical biology. By incorporating a bioorthogonal azide (-N3) group at the 24-position of the cholesterol side chain, this compound allows for the specific labeling and visualization of cholesterol in living cells without significantly perturbing its natural behavior. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its application in studying cellular signaling pathways.

This compound's primary utility lies in its ability to mimic endogenous cholesterol, becoming incorporated into cellular membranes and participating in the formation of cholesterol-rich microdomains known as lipid rafts.[1][2] Once integrated into the membrane, the azide group serves as a chemical handle for "click chemistry," a highly efficient and specific ligation reaction. This allows for the attachment of a wide variety of reporter molecules, such as fluorophores or affinity tags, enabling the visualization and analysis of cholesterol's distribution and dynamics.[2]

Mechanism of Action

The "mechanism of action" of this compound is not that of a traditional therapeutic agent that binds to a specific receptor to elicit a downstream signaling cascade. Instead, its "action" is to act as a faithful surrogate for native cholesterol, allowing for its detection and, by extension, the study of cholesterol-dependent cellular processes.

2.1. Mimicry of Native Cholesterol

The structural similarity of this compound to cholesterol allows it to be taken up by cells and integrated into cellular membranes in a manner analogous to its natural counterpart.[2] Studies have shown that the introduction of the small azide group at the C-24 position does not significantly alter the key biophysical properties of the cholesterol molecule that are essential for its function in membranes.[1] this compound has been demonstrated to partition into liquid-ordered (Lo) phases in model membranes, which are characteristic of cholesterol-rich lipid rafts. This faithful mimicry is crucial for its use as a probe, as it ensures that the observed localization of this compound reflects the true distribution of cholesterol.

2.2. Bioorthogonal Labeling via Click Chemistry

The key to this compound's utility is the azide group, which is bioorthogonal, meaning it does not react with any native functional groups found in biological systems. This inertness ensures that the probe remains unmodified until a specific reaction partner is introduced. The most common method for labeling this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". In this reaction, the azide group of this compound reacts with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye) in the presence of a copper(I) catalyst to form a stable triazole linkage.

This labeling strategy allows researchers to "turn on" the signal from this compound at a desired time and location, providing spatiotemporal control over the visualization of cholesterol.

Quantitative Data

While comprehensive quantitative data for this compound specifically is still emerging in the literature, its biophysical properties are designed to closely mimic those of native cholesterol. The following table summarizes the expected effects of cholesterol and, by extension, this compound on membrane properties based on studies of cholesterol and its analogs.

| Property | Effect of Cholesterol/Chol-N3 | Quantitative Aspect | Reference |

| Membrane Thickness | Increases | Bilayer thickness increases with rising cholesterol concentration. | |

| Acyl Chain Order | Increases | Increases the order parameter (SCD) of lipid acyl chains, leading to a more ordered, less fluid membrane state (liquid-ordered phase). | |

| Membrane Fluidity | Decreases | Reduces the lateral diffusion of phospholipids within the membrane. | |

| Area per Lipid | Decreases | Condensing effect on phospholipids, reducing the average area occupied by each lipid molecule. | |

| Permeability | Decreases | The more ordered membrane is less permeable to small molecules. |

Application in Studying T-Cell Receptor Signaling

A significant application of cholesterol probes like this compound is in the study of cellular signaling events that are dependent on the integrity of lipid rafts. T-cell activation, a critical process in the adaptive immune response, is known to be initiated at the immunological synapse, a specialized junction between a T-cell and an antigen-presenting cell. Lipid rafts play a crucial role in organizing the T-cell receptor (TCR) and other signaling molecules to facilitate efficient signal transduction.

Mechanism of TCR Activation and the Role of Lipid Rafts:

-

TCR Clustering: Upon engagement with an antigen (presented by an MHC molecule), TCRs cluster within the T-cell membrane.

-

Lipid Raft Coalescence: These TCR nanoclusters are thought to coalesce into larger lipid raft platforms.

-

Signalosome Formation: This coalescence concentrates signaling proteins, such as Lck and LAT, while excluding inhibitory molecules like the phosphatase CD45. This assembly of signaling molecules is often referred to as the "signalosome."

-

Downstream Signaling: The formation of the signalosome initiates a phosphorylation cascade, leading to T-cell activation, proliferation, and cytokine production.

Cholesterol is essential for the formation and stability of these signaling platforms. By using this compound, researchers can visualize the dynamics of cholesterol-rich domains during T-cell activation.

Experimental Protocols

5.1. Synthesis of 24-Azidocholesterol (this compound)

The synthesis of this compound can be adapted from the synthesis of 25-azidocholesterol. The general strategy involves the conversion of a hydroxyl group on the cholesterol side chain to a good leaving group, followed by nucleophilic substitution with an azide. A plausible synthetic route starting from a suitable cholesterol derivative is outlined below.

Detailed Protocol (Adapted from 25-azidocholesterol synthesis):

-

Mesylation: To a solution of the 24-hydroxycholesterol derivative in a suitable solvent (e.g., dichloromethane), add triethylamine followed by methanesulfonyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Azide Substitution: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide. Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete (monitored by TLC).

-

Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography on silica gel.

5.2. Live-Cell Labeling and Imaging Protocol

This protocol describes the labeling of this compound in live cells with a fluorescent alkyne probe using CuAAC click chemistry, followed by imaging.

Materials:

-

Cells of interest cultured on glass-bottom dishes.

-

This compound.

-

Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488).

-

Copper(II) sulfate (CuSO₄).

-

A copper(I)-stabilizing ligand (e.g., THPTA).

-

Sodium ascorbate (freshly prepared).

-

Live-cell imaging buffer.

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes to achieve a desired confluency for imaging.

-

This compound Incubation: Treat the cells with medium containing this compound (e.g., 10-25 µM) for 16-24 hours to allow for its incorporation into cellular membranes.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove unincorporated this compound.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use in the live-cell imaging buffer. Add the following components in order:

-

Alkyne-fluorophore (final concentration 1-10 µM)

-

THPTA (final concentration 100 µM)

-

CuSO₄ (final concentration 20-50 µM)

-

Sodium Ascorbate (final concentration 1-2 mM)

-

-

Labeling: Add the click reaction cocktail to the cells and incubate for 5-15 minutes at 37°C. Minimize incubation time to reduce potential copper-induced toxicity.

-

Final Washing: Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye and reaction components.

-

Imaging: Image the cells immediately using a fluorescence microscope (e.g., confocal or super-resolution) with the appropriate excitation and emission settings for the chosen fluorophore.

Conclusion

This compound is a versatile and powerful tool for studying the distribution and dynamics of cholesterol in living systems. Its ability to faithfully mimic native cholesterol, combined with the specificity of bioorthogonal click chemistry, provides researchers with an unprecedented ability to visualize cholesterol-rich membrane domains and their role in cellular processes such as signal transduction. As super-resolution microscopy techniques continue to advance, probes like this compound will be instrumental in unraveling the complex organization and function of cellular membranes at the nanoscale.

References

Chol-N3: A Technical Guide to a Bioorthogonal Cholesterol Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is an indispensable lipid molecule, fundamental to the structural integrity and fluidity of mammalian cell membranes. It plays a critical role in the formation of specialized membrane microdomains known as lipid rafts, which serve as platforms for organizing and modulating a variety of cellular signaling pathways. Given its central role in cellular function and its association with numerous diseases, the ability to accurately track and visualize cholesterol in living systems is of paramount importance.

Chol-N3, an azido-functionalized cholesterol analog, has emerged as a powerful tool for cholesterol research. This bioorthogonal probe faithfully mimics the behavior of native cholesterol, allowing it to be incorporated into cellular membranes.[1] The integrated azide moiety is chemically inert within the biological milieu but can undergo highly specific and efficient covalent ligation with a corresponding alkyne- or cyclooctyne-tagged reporter molecule via "click chemistry". This technique enables the precise visualization and analysis of cholesterol distribution, trafficking, and dynamics with minimal perturbation to the biological system.[2]

This technical guide provides an in-depth overview of this compound, including detailed experimental protocols, quantitative data for experimental design, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data for Experimental Design

Effective use of this compound requires careful consideration of probe concentration, reaction conditions, and the choice of bioorthogonal reaction. The following tables summarize key quantitative parameters to guide experimental design.

Table 1: Recommended Labeling Conditions for this compound

| Parameter | Recommended Range | Notes |

| Labeling Concentration | 1 - 50 µM | Optimal concentration is cell-type dependent. Start with a titration series (e.g., 1, 5, 10, 25, 50 µM) to determine the best balance between signal intensity and potential cytotoxicity.[3][4] |

| Incubation Time | 1 - 72 hours | Duration depends on the biological process being studied. For plasma membrane incorporation, shorter times (1-4 hours) may suffice. For metabolic trafficking studies, longer incubations (24-72 hours) are often necessary.[5] |

| Cell Viability | >90% | Assess viability using a standard method (e.g., Trypan Blue, Live/Dead stain). Note that cholesterol itself can interfere with MTT assays, potentially giving false negatives for viability. |

| Delivery Method | MβCD Complex / DMSO | To enhance solubility in aqueous media, this compound is often complexed with methyl-β-cyclodextrin (MβCD). Alternatively, it can be added from a concentrated DMSO stock. |

Table 2: Comparison of Bioorthogonal Click Reactions for this compound Detection

| Reaction Type | Alkyne Partner | Catalyst Required | Typical Reaction Time | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages & Disadvantages |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (e.g., Alkyne-Fluorophore) | Copper(I) | 15 - 60 min | 10 - 10⁴ | Advantages: Fast kinetics, high yield. Disadvantages: Copper catalyst can be cytotoxic, limiting live-cell applications without protective ligands. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (e.g., DBCO, BCN) | None | 1 - 4 hours | 10⁻³ - 1 | Advantages: Bioorthogonal (no catalyst needed), ideal for live-cell imaging. Disadvantages: Slower kinetics than CuAAC, cyclooctyne reagents can be sterically bulky. |

Experimental Workflows & Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding the application of this compound. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and two key signaling pathways where cholesterol plays a vital role.

Detailed Experimental Protocols

The following protocols provide a starting point for using this compound. Optimization may be required depending on the specific cell type and experimental goals.

Protocol 1: Live-Cell Labeling and SPAAC Reaction for Fluorescence Microscopy

This protocol is designed for live-cell imaging where the cytotoxicity of a copper catalyst is a concern.

Materials:

-

This compound

-

Methyl-β-cyclodextrin (MβCD)

-

Cell culture medium (serum-free for labeling, e.g., Opti-MEM)

-

Phosphate-Buffered Saline (PBS)

-

Strained alkyne-fluorophore conjugate (e.g., DBCO-Cy5)

-

Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips appropriate for microscopy. Allow cells to adhere and reach 50-70% confluency.

-

-

Preparation of this compound Labeling Medium:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a this compound:MβCD complex by mixing this compound stock with a pre-warmed MβCD solution in serum-free medium. The final concentration of this compound should be in the range of 10-50 µM. Incubate this mixture at 37°C for 15-30 minutes with gentle agitation.

-

Alternatively, dilute the this compound DMSO stock directly into pre-warmed serum-free medium.

-

-

Metabolic Labeling:

-

Aspirate the growth medium from the cells and wash once with warm PBS.

-

Add the this compound labeling medium to the cells.

-

Incubate for the desired time (e.g., 4 to 24 hours) in a standard cell culture incubator (37°C, 5% CO₂).

-

-

SPAAC (Click) Reaction:

-

Prepare a stock solution of the strained alkyne-fluorophore (e.g., 1-5 mM DBCO-Cy5 in DMSO).

-

Aspirate the this compound labeling medium and wash the cells three times with warm PBS to remove unincorporated probe.

-

Dilute the alkyne-fluorophore stock solution in live-cell imaging buffer to a final concentration of 5-20 µM.

-

Add the reaction mix to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Imaging:

-

Aspirate the click reaction solution and wash the cells three times with live-cell imaging buffer.

-

Add fresh imaging buffer to the cells.

-

Proceed with live-cell fluorescence microscopy using the appropriate filter sets for the chosen fluorophore.

-

Protocol 2: Labeling of Fixed Cells and CuAAC Reaction

This protocol is suitable for fixed-cell imaging where higher reaction speed is desired and catalyst toxicity is not a concern.

Materials:

-

This compound labeling reagents (as in Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

PBS with 0.1% Triton X-100 (for permeabilization, optional)

-

Terminal alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)

-

CuAAC Reaction Cocktail (prepare fresh):

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)

-

Copper-stabilizing ligand (e.g., 50 mM THPTA in H₂O)

-

Reducing agent (e.g., 100 mM Sodium Ascorbate in H₂O)

-

Procedure:

-

Metabolic Labeling:

-

Perform steps 1-3 from Protocol 1.

-

-

Cell Fixation:

-

Aspirate the labeling medium, wash cells twice with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

(Optional) If imaging intracellular cholesterol, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes, followed by three PBS washes.

-

-

CuAAC (Click) Reaction:

-

Prepare the CuAAC reaction cocktail immediately before use. For a 1 mL final volume, combine in order:

-

PBS (to final volume)

-

10 µL of Alkyne-Fluorophore stock (e.g., 10 mM stock for 100 µM final)

-

10 µL of 20 mM CuSO₄ (200 µM final)

-

10 µL of 50 mM THPTA ligand (500 µM final)

-

-

Vortex briefly.

-

Add 25 µL of 100 mM Sodium Ascorbate (2.5 mM final) to initiate the reaction. Vortex immediately.

-

Add the complete reaction cocktail to the fixed cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Final Washes and Mounting:

-

Aspirate the reaction cocktail and wash the cells three times with PBS.

-

(Optional) Stain nuclei with DAPI or Hoechst.

-

Mount the coverslip on a microscope slide with an appropriate mounting medium.

-

Image using a confocal or epifluorescence microscope.

-

Conclusion

This compound is a versatile and powerful bioorthogonal probe that enables detailed investigation of cholesterol's role in cellular biology. By mimicking the behavior of its native counterpart, it allows for specific labeling and subsequent visualization through highly efficient click chemistry reactions. The protocols and data presented in this guide offer a robust framework for researchers to design and execute experiments aimed at unraveling the complex dynamics of cholesterol in health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

- 1. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport | Springer Nature Experiments [experiments.springernature.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Chemical Properties of Cholesterol Azide (Chol-N3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol azide (Chol-N3), specifically 3β-azido-5-cholestene, is a pivotal synthetic derivative of cholesterol. Its primary utility lies in the realm of bioconjugation and drug delivery, facilitated by the versatile reactivity of the azide moiety. This technical guide provides a comprehensive overview of the synthesis of cholesterol azide, its chemical properties, and its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry." Detailed experimental protocols and tabulated quantitative data are presented to assist researchers in the practical application of this compound.

Synthesis of Cholesterol Azide (this compound)

The most common and efficient synthesis of cholesterol azide is a two-step process commencing from cholesterol. The first step involves the conversion of the hydroxyl group of cholesterol to a good leaving group, typically a tosylate. The second step is a nucleophilic substitution of the tosylate with an azide anion.

Step 1: Synthesis of Cholesteryl Tosylate

The tosylation of cholesterol proceeds by reacting it with p-toluenesulfonyl chloride in the presence of a base, such as pyridine, which also serves as the solvent.

Reaction Scheme:

Figure 1: Synthesis of Cholesteryl Tosylate.

Experimental Protocol:

A detailed experimental protocol for the synthesis of cholesteryl tosylate is as follows[1]:

-

Prepare a solution of cholesterol (1.00 g, 2.59 mmol) in pyridine (5 ml).

-

In a separate flask, prepare a solution of p-toluenesulfonyl chloride (0.74 g, 3.88 mmol) in pyridine (5 ml).

-

Add the p-toluenesulfonyl chloride solution to the cholesterol solution.

-

Stir the reaction mixture for 10 hours at 50°C.

-

After the reaction is complete, remove the pyridine under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 ml).

-

Wash the organic solution with 1 M HCl and then with a saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield cholesteryl tosylate.

Quantitative Data:

| Parameter | Value | Reference |

| Cholesterol | 1.00 g (2.59 mmol) | [1] |

| p-Toluenesulfonyl Chloride | 0.74 g (3.88 mmol) | [1] |

| Solvent | Pyridine (10 ml) | [1] |

| Reaction Temperature | 50°C | [1] |

| Reaction Time | 10 hours | |

| Yield | 1.19 g (85%) |

Step 2: Synthesis of 3β-Azido-5-cholestene (Cholesterol Azide)

Cholesteryl tosylate is then converted to cholesterol azide via a nucleophilic substitution reaction with sodium azide. This reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the C3 position, resulting in the α-azido isomer. However, under certain conditions involving i-steroid rearrangement, the β-azido isomer can be obtained with retention of configuration. The following protocol describes a synthesis that results in the desired 3β-azido-5-cholestene.

Reaction Scheme:

Figure 2: Synthesis of 3β-Azido-5-cholestene.

Experimental Protocol:

A representative protocol for the azidation of a cholesteryl derivative is as follows, adapted from the synthesis of 3β-azido-5-cholestene from cholesteryl mesylate:

-

Dissolve cholesteryl tosylate in a suitable solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add an excess of sodium azide (NaN3) to the solution.

-

Heat the reaction mixture at a temperature ranging from 60 to 100°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data:

While a specific yield for the azidation of cholesteryl tosylate was not found, the synthesis of 3β-azido-5-cholestene from the analogous cholesteryl mesylate using trimethylsilyl azide and boron trifluoride etherate afforded a high yield.

| Parameter | Value | Reference |

| Starting Material | Cholesteryl Mesylate | |

| Reagents | Trimethylsilyl azide, Boron trifluoride etherate | |

| Yield | 93% |

Chemical Properties of Cholesterol Azide

Physical Properties

| Property | Value |

| Molecular Formula | C27H45N3 |

| Molecular Weight | 411.67 g/mol |

| Appearance | White to off-white solid |

Solubility

Cholesterol azide is a lipophilic molecule and is expected to be soluble in a range of organic solvents. While specific solubility data for the non-PEGylated form is not widely available, based on the solubility of cholesterol and its derivatives, it is anticipated to be soluble in:

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Apolar solvents (e.g., hexane, toluene)

-

Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)

It is expected to have low solubility in polar protic solvents like water and ethanol.

Stability and Storage

Organic azides can be energetic compounds and should be handled with care. It is recommended to store cholesterol azide in a cool, dark place. For long-term storage, keeping it at -20°C under an inert atmosphere is advisable. Avoid exposure to heat, light, and strong acids.

Spectroscopic Characterization

1H NMR: The 1H NMR spectrum of 3α-azidocholest-5-ene, an isomer of the target compound, shows a characteristic signal for the proton at the C3 position at approximately δ = 3.2 ppm. The spectrum of the 3β-azido isomer is expected to show a similar characteristic shift for the C3 proton.

13C NMR: The 13C NMR spectrum of 3α-azidocholest-5-ene shows signals for the C5 and C6 carbons at δ = 139.8 and 122.5 ppm, respectively.

Infrared (IR) Spectroscopy: A key characteristic feature in the IR spectrum of cholesterol azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N3). This peak typically appears in the range of 2100-2160 cm-1.

Reactivity and Applications: Click Chemistry

The primary application of cholesterol azide is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of cholesterol azide to molecules containing a terminal alkyne, forming a stable triazole linkage.

Reaction Scheme:

Figure 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol for CuAAC:

The following is a general protocol for a copper-catalyzed click reaction involving an azide and an alkyne:

-

Dissolve the alkyne-containing molecule and cholesterol azide in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).

-

Prepare a fresh solution of sodium ascorbate in water.

-

Prepare a solution of copper(II) sulfate (CuSO4) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours but can be left overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction and purified by column chromatography.

Key Considerations for CuAAC:

-

Catalyst: The active catalyst is Cu(I). Using a reducing agent like sodium ascorbate with a Cu(II) source is a common and convenient method.

-

Ligands: In some cases, ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the Cu(I) catalyst and improve reaction efficiency, especially in biological systems.

-

Solvent: The choice of solvent is crucial to ensure the solubility of all reactants. Mixtures of water and organic solvents are often employed for bioconjugation reactions.

Applications in Research and Drug Development

The ability to conjugate cholesterol to various molecules via click chemistry has opened up numerous applications:

-

Drug Delivery: Cholesterol azide can be incorporated into liposomes or micelles, and the azide "handle" can then be used to attach targeting ligands (e.g., peptides, antibodies, or small molecules) to the surface of these nanocarriers for targeted drug delivery.

-

Bioconjugation: It can be used to label biomolecules, such as proteins and nucleic acids, with a cholesterol moiety to study their interactions with cell membranes.

-

Probes for Cellular Imaging: By clicking a fluorescent dye onto cholesterol azide, researchers can create probes to visualize the localization and trafficking of cholesterol in cells.

-

Development of Novel Biomaterials: Cholesterol-containing polymers and other materials can be synthesized using click chemistry for various biomedical applications.

Conclusion

Cholesterol azide is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its straightforward two-step synthesis from cholesterol and its efficient reactivity in click chemistry make it an accessible and powerful molecule for a wide range of applications, from fundamental biological studies to the development of advanced drug delivery systems. This guide provides the essential technical information to facilitate the synthesis and utilization of cholesterol azide in the laboratory.

References

Biophysical Characterization of Chol-N3 in Model Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is an indispensable component of mammalian cell membranes, critically regulating their fluidity, permeability, and organization. The study of its precise roles in membrane structure and function has been greatly advanced by the use of cholesterol analogs. Among these, 3β-azido-5-cholestene (Chol-N3), an azido-functionalized derivative of cholesterol, has emerged as a powerful tool. The azide group allows for bioorthogonal "click" chemistry, enabling the attachment of fluorophores or other reporter molecules for visualization and tracking of cholesterol dynamics in complex biological systems. A fundamental prerequisite for the valid application of this compound as a cholesterol probe is that its biophysical properties within a membrane environment closely mimic those of its natural counterpart. This guide provides a comprehensive overview of the biophysical characterization of this compound in model membranes, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant workflows.

While direct quantitative biophysical data for this compound is not extensively available in the literature, it is widely reported to mimic the behavior of natural cholesterol. Therefore, this guide presents detailed biophysical data for cholesterol as a reference, with the understanding that this compound is expected to exhibit nearly identical properties.

I. Comparative Biophysical Data: Cholesterol as a Proxy for this compound

The following tables summarize key quantitative data on the effects of cholesterol on the biophysical properties of common model membrane systems. Given that this compound is designed to be a close structural and functional analog, these values serve as a strong proxy for the expected behavior of this compound.

Table 1: Effect of Cholesterol on the Main Phase Transition Temperature (Tm) and Enthalpy (ΔH) of Phospholipid Bilayers

| Phospholipid | Cholesterol Concentration (mol%) | Change in Tm (°C) | Change in ΔH (kJ/mol) | Reference |

| DPPC | 10 | Broadening and slight decrease | Decrease | [1][2] |

| 20 | Broadening and further decrease | Significant Decrease | [1][2] | |

| 30 | Abolition of sharp transition | Broad, low-enthalpy transition | [1] | |

| 50 | No cooperative transition observed | - | ||

| DMPC | 13 | Broadening of transition | Decrease | |

| 25 | Abolition of sharp transition | Broad, low-enthalpy transition |

Note: The primary effect of increasing cholesterol concentration is the broadening and eventual disappearance of the sharp gel-to-liquid crystalline phase transition characteristic of pure phospholipid bilayers. This is replaced by the formation of a liquid-ordered (lo) phase.

Table 2: Effect of Cholesterol on Membrane Structural Parameters

| Phospholipid | Cholesterol Concentration (mol%) | Bilayer Thickness (Å) | Area per Phospholipid (Ų) | Reference |

| POPC | 0 | ~37 | ~64 | |

| 30 | ~41 | ~49 | ||

| SOPC | 0 | ~38 | ~61 | |

| 30 | ~44 | ~52 | ||

| 50 | ~47 | ~49 | ||

| DOPC | 0 | ~36 | ~72 | |

| 40 | ~45 | ~54 |

Note: Cholesterol is well-known for its "condensing effect" on fluid-phase phospholipids, leading to an increase in bilayer thickness and a decrease in the area per lipid molecule.

Table 3: Effect of Cholesterol on Acyl Chain Order Parameters (SCD) from 2H NMR

| Phospholipid | Cholesterol Concentration (mol%) | Approximate SCD (Plateau Region) | Reference |

| POPC | 0 | ~0.2 | |

| 30 | ~0.4 | ||

| DPPC (lo phase) | 30 | ~0.4 - 0.45 |

Note: Order parameters (SCD) are a measure of the orientational order of the lipid acyl chains. A value of SCD = 0 represents isotropic motion, while a value of SCD = -0.5 indicates perfect alignment with the bilayer normal. Cholesterol significantly increases the order of fluid-phase lipid chains.

Table 4: Effect of Cholesterol on the Fluorescence Anisotropy (r) of DPH

| Phospholipid | Cholesterol Concentration (mol%) | Approximate Fluorescence Anisotropy (r) | Reference |

| POPC | 0 | ~0.1 | |

| 50 | ~0.25 | ||

| DPPC (gel phase) | 0 | ~0.35 | |

| 50 | ~0.32 |

Note: The fluorescence anisotropy of diphenylhexatriene (DPH), a hydrophobic probe that partitions into the core of the lipid bilayer, is sensitive to the local microviscosity and lipid packing. An increase in anisotropy generally corresponds to a more ordered and less fluid environment.

II. Experimental Protocols

This section provides detailed methodologies for key experiments used in the biophysical characterization of this compound in model membranes.

Preparation of Model Membranes

a) Large Unilamellar Vesicles (LUVs) by Extrusion

-

Lipid Film Formation: A mixture of the desired phospholipid and this compound (or cholesterol) in a specific molar ratio is dissolved in chloroform or a chloroform/methanol mixture in a round-bottom flask. The organic solvent is then removed under a stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film.

-

Hydration: The lipid film is hydrated with an appropriate aqueous buffer by vortexing or gentle agitation above the phase transition temperature of the phospholipid. This results in the formation of multilamellar vesicles (MLVs).

-

Freeze-Thaw Cycles: The MLV suspension is subjected to several (typically 5-10) freeze-thaw cycles using liquid nitrogen and a warm water bath. This step helps to increase the encapsulation efficiency and lamellarity.

-

Extrusion: The MLV suspension is repeatedly passed (typically 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is performed at a temperature above the lipid's phase transition temperature to produce a suspension of LUVs with a relatively uniform size distribution.

b) Giant Unilamellar Vesicles (GUVs) by Electroformation

-

Lipid Deposition: A solution of the lipid mixture in chloroform is spread onto conductive indium tin oxide (ITO)-coated glass slides. The solvent is evaporated to form a thin lipid film.

-

Assembly of the Electroformation Chamber: The two ITO-coated slides are assembled with a spacer in between to create a chamber, which is then filled with a swelling solution (e.g., sucrose solution).

-

Electroformation: An AC electric field (e.g., 10 Hz, 1-2 V) is applied across the ITO slides for a period of 1-2 hours at a temperature above the phase transition temperature of the lipid mixture. This induces the lipid film to swell and form GUVs.

-

Harvesting: The GUVs are carefully harvested from the chamber for observation by microscopy.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers.

-

Sample Preparation: A concentrated suspension of LUVs or MLVs (typically 1-5 mg/mL of lipid) is prepared in the desired buffer.

-

Calorimetric Scan: A known volume of the liposome suspension is loaded into the sample pan of the DSC instrument, with an equal volume of buffer in the reference pan. The sample and reference are then heated and cooled at a controlled rate (e.g., 1-2 °C/min) over a desired temperature range that encompasses the phase transition of the lipid.

-

Data Analysis: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting thermogram provides information on the phase transition temperature (Tm), which is the peak of the transition, and the enthalpy of the transition (ΔH), which is the area under the peak. The width of the peak is related to the cooperativity of the transition.

Fluorescence Spectroscopy

a) Steady-State Fluorescence Anisotropy

Fluorescence anisotropy measurements using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) provide insights into the rotational mobility of the probe within the membrane, which is related to membrane fluidity and order.

-

Probe Incorporation: A small amount of DPH (typically at a probe:lipid molar ratio of 1:200 to 1:500) is co-dissolved with the lipids in the initial organic solvent mixture before forming the lipid film.

-

Sample Preparation: LUVs are prepared as described above. The final lipid concentration is typically in the micromolar range.

-

Anisotropy Measurement: The sample is placed in a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the fluorescence emission is measured with polarizers oriented both vertically (IVV) and horizontally (IVH). The fluorescence anisotropy (r) is calculated using the following equation:

r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

where G is the G-factor, an instrument-specific correction factor.

-

Temperature Dependence: Measurements can be performed as a function of temperature to monitor changes in membrane fluidity across phase transitions.

b) Fluorescence Quenching

Fluorescence quenching studies can provide information about the lateral organization and accessibility of probes within the membrane. While not as commonly reported for the basic characterization of cholesterol analogs, it can be a useful technique.

-

Probe and Quencher Incorporation: A fluorescent lipid analog and a quencher molecule (e.g., a spin-labeled lipid) are incorporated into the model membrane during preparation.

-

Fluorescence Measurement: The fluorescence intensity of the sample is measured in the absence and presence of the quencher.

-

Quenching Analysis: The decrease in fluorescence intensity is analyzed to determine the quenching efficiency, which can provide information about the proximity and distribution of the probe and quencher molecules within the membrane.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly 2H NMR of deuterated lipids, is a powerful technique for obtaining detailed information about the orientational order of lipid acyl chains.

-

Sample Preparation: Multilamellar vesicles (MLVs) are prepared with a deuterated phospholipid (e.g., DPPC-d62) and this compound. The sample is hydrated to a specific water content (e.g., 50% by weight) and transferred to a solid-state NMR rotor.

-

NMR Spectroscopy: 2H NMR spectra are acquired using a quadrupolar echo pulse sequence. The spectrum of a powder sample of MLVs is a Pake doublet, and the separation between the two peaks is the quadrupolar splitting (ΔνQ).

-

Order Parameter Calculation: The segmental order parameter (SCD) for a specific C-2H bond is related to the quadrupolar splitting by the equation:

ΔνQ = (3/4) * (e2qQ/h) * SCD

where (e2qQ/h) is the quadrupolar coupling constant for the C-2H bond (approximately 170 kHz for aliphatic C-2H bonds). By measuring the quadrupolar splittings for different deuterated positions along the acyl chain, an order parameter profile can be constructed.

III. Visualization of Experimental Workflows

Workflow for Biophysical Characterization of this compound in Model Membranes

Caption: Experimental workflow for the biophysical characterization of this compound.

Logical Relationship of Cholesterol's Condensing Effect

Caption: The condensing effect of this compound/Cholesterol on lipid bilayers.

IV. Conclusion

This compound serves as an invaluable tool for cell biologists and biochemists seeking to unravel the complex roles of cholesterol in cellular processes. Its utility, however, is predicated on the foundational assumption that it faithfully mimics the biophysical behavior of cholesterol. The experimental techniques and comparative data presented in this guide provide a framework for the rigorous biophysical characterization of this compound in model membranes. By employing techniques such as DSC, fluorescence spectroscopy, and solid-state NMR, researchers can confidently validate the cholesterol-like properties of this compound within their specific model systems, thereby ensuring the robustness of their findings in more complex biological contexts. The continued characterization of this and other cholesterol analogs will undoubtedly provide deeper insights into the intricate world of membrane biology.

References

- 1. A comparative calorimetric study of the effects of cholesterol and the plant sterols campesterol and brassicasterol on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Chol-N3: A Bioorthogonal Probe Faithfully Mimicking Endogenous Cholesterol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is an indispensable component of mammalian cell membranes, playing a critical role in maintaining membrane fluidity, structure, and the formation of signaling platforms known as lipid rafts.[1] The study of its dynamic behavior, including trafficking and interactions with proteins, is crucial for understanding numerous cellular processes and diseases. However, tracking endogenous cholesterol in live cells without perturbing its natural behavior has been a significant challenge. Chol-N3, a cholesterol analog featuring a bioorthogonal azide (-N3) group, has emerged as a powerful tool to overcome this hurdle. This technical guide provides a comprehensive overview of how this compound mimics endogenous cholesterol, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

This compound is structurally almost identical to cholesterol, with the key difference being the introduction of a small, chemically inert azide group. This modification allows for specific labeling through "click chemistry," a highly efficient and bioorthogonal reaction, enabling researchers to visualize and track cholesterol's journey within the cell.[2][3] Crucially, extensive studies have demonstrated that this modification does not significantly alter the biophysical properties of the molecule, ensuring that it serves as a reliable surrogate for its endogenous counterpart.[4]

Biophysical Mimicry of Cholesterol by this compound

The utility of this compound as a cholesterol probe hinges on its ability to faithfully replicate the biophysical behavior of cholesterol within the complex environment of the cell membrane. Key parameters such as membrane ordering effects and partitioning into lipid domains have been quantitatively assessed to validate its function.

Membrane Ordering and Condensing Effect

Cholesterol is well-known for its ability to induce a liquid-ordered (Lo) phase in phospholipid bilayers, increasing the orientational order of lipid acyl chains and condensing the membrane. This effect is fundamental to the formation of lipid rafts. Studies utilizing techniques such as Laurdan fluorescence spectroscopy have shown that this compound induces a similar ordering effect.

Table 1: Comparative Analysis of Membrane Order

| Parameter | Endogenous Cholesterol | This compound | Method | Reference |

| Membrane Order Parameter (S) | Increases with concentration, inducing Lo phase | Induces a comparable increase in S value | Solid-State NMR, MD Simulations | [5] |

| Generalized Polarization (GP) Value | Increases GP value, indicating decreased membrane fluidity | Causes a similar increase in GP value | Laurdan Fluorescence Spectroscopy |

Partitioning into Lipid Rafts

A critical test for any cholesterol analog is its ability to partition into cholesterol-rich domains, or lipid rafts, in a manner similar to native cholesterol. The small azide modification in this compound has been shown to not interfere with this crucial property.

Table 2: Partitioning Behavior in Model Membranes

| Parameter | Endogenous Cholesterol | This compound | Method | Reference |

| Partition Coefficient (Kₚ) Lo/Ld | Favors partitioning into the Lo phase | Exhibits similar preferential partitioning into the Lo phase | Fluorescence Microscopy in GUVs | |

| Monolayer Surface Pressure | Maintains stable surface pressure in monolayers | Induces negligible change in surface pressure when introduced into a cholesterol monolayer | Monolayer Langmuir Trough |

Experimental Protocols

Protocol 1: Synthesis of 25-Azidocholesterol (a this compound isomer)

This protocol describes a common method for synthesizing a this compound isomer, 25-azidocholesterol, which can be adapted for other azido-sterol variants.

Materials:

-

25-hydroxycholesterol

-

Methanesulfonyl chloride (MsCl)

-

Pyridine

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

-

Standard glassware and stirring equipment

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Mesylation of 25-hydroxycholesterol:

-

Dissolve 25-hydroxycholesterol in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude 25-mesyloxycholesterol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

-

Synthesis of 25-Azidocholesterol:

-

Dissolve the purified 25-mesyloxycholesterol in anhydrous DMF under an inert atmosphere.

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture to 60-70°C and stir for 12-24 hours.

-

Monitor the reaction by TLC for the disappearance of the mesylate starting material.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine to remove DMF and excess sodium azide.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude 25-azidocholesterol by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

-

Protocol 2: Metabolic Labeling and Visualization of this compound in Live Cells via Click Chemistry

This protocol outlines the steps for introducing this compound into live cells and subsequently visualizing it using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

This compound

-

Mammalian cells in culture

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Alkyne-fluorophore conjugate (e.g., Alexa Fluor 647 DIBO Alkyne)

-

Copper (II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture mammalian cells to the desired confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Dilute the this compound stock solution in cell culture medium to the final desired concentration (typically in the low micromolar range).

-

Remove the old medium from the cells and replace it with the this compound containing medium.

-

Incubate the cells for a desired period (e.g., 1-24 hours) to allow for the incorporation of this compound into cellular membranes.

-

-

Cell Fixation (Optional, for fixed-cell imaging):

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare a fresh "click cocktail" immediately before use. For a typical reaction, mix:

-

PBS

-

Alkyne-fluorophore (e.g., 5 µM)

-

CuSO₄ (e.g., 1 mM)

-

THPTA (e.g., 5 mM)

-

Sodium ascorbate (e.g., 10 mM, add last to initiate the reaction)

-

-

Remove the PBS from the cells and add the click cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on a slide with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Visualizing Cholesterol-Related Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.

References

- 1. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Super-Resolution Microscopy Using a Bioorthogonal-Based Cholesterol Probe Provides Unprecedented Capabilities for Imaging Nanoscale Lipid Heterogeneity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Probing the Choreography of Membranes: An In-depth Technical Guide to Investigating Lipid Raft Dynamics with Chol-N3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of cholesterol-azide (Chol-N3), a powerful bioorthogonal probe, for the investigation of lipid raft dynamics. Lipid rafts, microdomains enriched in cholesterol and sphingolipids, are crucial platforms for cellular signaling and membrane trafficking.[1] Understanding their dynamic nature is paramount for elucidating fundamental cellular processes and for the development of novel therapeutics. This compound offers a minimally perturbative approach to visualize and quantify the behavior of cholesterol within these critical membrane structures in living cells.[2]

Introduction to this compound: A Molecular Spy in the Membrane

This compound is a synthetic analog of cholesterol that incorporates a chemically inert azide group (-N3) at the C-24 position of the cholesterol molecule.[3] This modification is key to its utility, as the azide group is stable under physiological conditions and can be specifically targeted through bioorthogonal "click chemistry" reactions.[3][4] The structural similarity of this compound to endogenous cholesterol allows it to be taken up by cells and incorporated into cellular membranes, where it mimics the behavior of its natural counterpart, partitioning into cholesterol-rich domains. This makes it an effective tool for studying the composition and dynamics of lipid rafts.

The core principle behind using this compound lies in a two-step process:

-

Metabolic Labeling: Cells are incubated with this compound, which they incorporate into their membranes.

-

Bioorthogonal Ligation: The azide group of the incorporated this compound is then covalently linked to a reporter molecule (e.g., a fluorophore) that contains a complementary reactive group, typically an alkyne. This reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific and occurs without interfering with native biological processes.

This strategy allows for the precise visualization and tracking of cholesterol within the plasma membrane, providing unprecedented insights into the nanoscale organization and spatiotemporal dynamics of lipid rafts.

Experimental Workflow: From Labeling to Imaging

The successful application of this compound for studying lipid raft dynamics involves a series of well-defined experimental steps. The following workflow outlines the key stages, from cell preparation to data analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Metabolic Labeling of Cells with this compound

This protocol describes the incorporation of this compound into the membranes of cultured cells.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

This compound stock solution (e.g., 1-10 mM in a suitable solvent like DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells onto an appropriate culture vessel (e.g., glass-bottom dishes for imaging) at a density that will result in 70-80% confluency at the time of the experiment.

-

Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of this compound. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal, but a starting point is typically in the range of 10-50 µM for 24-48 hours.

-

Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the predetermined duration.

-

Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated this compound. The cells are now ready for the click chemistry reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of a fluorescent alkyne probe onto the azide-functionalized cholesterol in the cell membrane.

Materials:

-

Cells metabolically labeled with this compound

-

Alkyne-fluorophore stock solution (e.g., 1 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

PBS

-

Optional: Fixative (e.g., 4% paraformaldehyde in PBS), Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

-

Cell Preparation (Optional): For intracellular labeling or to halt dynamic processes, cells can be fixed and permeabilized.

-

Fixation: Incubate cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash three times with PBS.

-

Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Washing: Wash three times with PBS.

-

-

Preparation of the Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 1 mL final volume, add the components in the following order, vortexing briefly after each addition:

-

To 900 µL of PBS, add the alkyne-fluorophore to a final concentration of 2-10 µM.

-

Add 10 µL of 100 mM THPTA solution (final concentration 1 mM).

-

Add 10 µL of 20 mM CuSO4 solution (final concentration 0.2 mM).

-

Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction (final concentration 3 mM).

-

-

Click Reaction: Remove the PBS from the this compound labeled cells and add the click reaction cocktail.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove excess reaction components.

-

Imaging: The cells are now ready for imaging using an appropriate fluorescence microscope.

Quantitative Data Presentation

The use of this compound in combination with advanced imaging techniques allows for the quantification of various parameters related to lipid raft dynamics. The following tables summarize representative quantitative data that can be obtained.

| Parameter | Typical Value/Range | Method | Reference |

| Lipid Raft Domain Size | < 50 nm - 200 nm | Super-Resolution Microscopy | |

| Cholesterol Diffusion Coefficient (in liquid-ordered phase) | 0.1 - 2.5 x 10⁻⁸ cm²/s | Fluorescence Correlation Spectroscopy (FCS) | |

| Cholesterol Diffusion Coefficient (in liquid-disordered phase) | 1.7 - 6.5 x 10⁻⁸ cm²/s | Fluorescence Correlation Spectroscopy (FCS) | |

| Area Fraction of Liquid-Ordered Phase | 45-60% | Epifluorescence Microscopy & FRET | |

| Cholesterol Partition Coefficient (lo/ld) | ~3-5 | Fluorescence Intensity Analysis |

Table 1: Quantitative Parameters of Lipid Raft Dynamics.

| Lipid Composition | Cholesterol (mol%) | Phase | Diffusion Coefficient (x 10⁻⁸ cm²/s) | Reference |

| DOPC/DPPC | 33 | Liquid-disordered | 2.5 ± 0.2 | |

| DOPC/DPPC | 50 | Liquid-ordered | 1.85 ± 0.13 | |

| DOPC/DSPC | 33 | Liquid-disordered | 4.6 ± 0.2 | |

| DOPC/DSPC | 50 | Liquid-ordered | 1.4 ± 0.1 |

Table 2: Influence of Cholesterol on Lipid Diffusion in Model Membranes.

Investigating Signaling Pathways

Cholesterol and lipid rafts are integral to the regulation of various signaling pathways. Aberrant signaling due to altered cholesterol homeostasis is implicated in diseases such as cancer. This compound can be a valuable tool to visualize the spatial relationship between cholesterol-rich domains and key signaling proteins.

Wnt Signaling Pathway

The canonical Wnt signaling pathway, crucial for cell proliferation, is modulated by cholesterol. Cholesterol has been shown to bind to the signaling protein Dishevelled (Dvl), promoting the canonical pathway. Using this compound, one could investigate the co-localization of cholesterol with Dvl at the plasma membrane upon Wnt ligand stimulation.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is another critical developmental pathway where cholesterol plays a multifaceted role. The Hh receptor, Patched, is structurally similar to a cholesterol transport protein, and the key signal transducer Smoothened (SMO) is activated by cholesterol. This compound could be employed to study the dynamics of cholesterol in the vicinity of SMO upon Hh pathway activation.

Conclusion and Future Directions

This compound has emerged as an indispensable tool for the high-resolution imaging and quantitative analysis of cholesterol dynamics in living cells. Its ability to be incorporated into cellular membranes and subsequently labeled via bioorthogonal click chemistry provides a powerful platform for dissecting the intricate role of cholesterol in the formation and function of lipid rafts. This technical guide has provided a comprehensive overview of the core methodologies, from experimental protocols to data interpretation and application in studying signaling pathways.

Future applications of this compound are poised to further unravel the complexities of membrane biology. The combination of this compound with advanced techniques such as single-molecule tracking and correlative light and electron microscopy will offer even greater insights into the transient nature of lipid-protein and lipid-lipid interactions within rafts. Furthermore, the development of new this compound derivatives with additional functionalities could enable the simultaneous tracking of multiple lipid species, providing a more holistic view of the dynamic membrane landscape. For drug development professionals, understanding how therapeutic compounds perturb the cholesterol-rich domains visualized by this compound could provide critical insights into their mechanisms of action and aid in the design of more effective drugs targeting membrane-associated processes.

References

- 1. Imaging lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Super-Resolution Microscopy Using a Bioorthogonal-Based Cholesterol Probe Provides Unprecedented Capabilities for Imaging Nanoscale Lipid Heterogeneity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound [smolecule.com]

- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

The Azide Group in Chol-N3: A Technical Guide to Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the azide group in cholesterol-N3 (Chol-N3) for bioorthogonal labeling. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, practical protocols, and comparative data necessary to effectively utilize this powerful chemical tool in their work.

Introduction: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] This powerful approach allows for the precise labeling and visualization of biomolecules in their natural environment.[1] At the heart of this methodology is the use of a "chemical reporter," a small, non-perturbative functional group that is introduced into a biomolecule of interest.[1] The azide group (-N₃) has emerged as a premier bioorthogonal reporter due to its unique combination of properties: it is small, metabolically stable, and virtually absent from biological systems, thereby providing a clean and specific chemical handle for subsequent ligation reactions.[1] When incorporated into cholesterol, forming this compound, the azide group enables the tracking and functional analysis of this critical lipid in a variety of biological contexts.

The Pivotal Role of the Azide Group in this compound

The utility of the azide group in this compound for bioorthogonal labeling stems from its specific and highly efficient reactivity with a partner functional group, most commonly an alkyne. This reaction, a form of "click chemistry," results in the formation of a stable triazole linkage. The azide group itself is exceptionally stable under physiological conditions, ensuring that the this compound probe circulates and integrates into biological membranes without undergoing premature reactions.

The two primary bioorthogonal reactions involving the azide group are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction joins an azide with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is characterized by its rapid kinetics and high yields. However, the cytotoxicity of the copper catalyst can be a limitation for some live-cell imaging applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst. While generally having slightly slower reaction kinetics than CuAAC, SPAAC is highly biocompatible and has become a valuable tool for in vivo studies.

Quantitative Data on Bioorthogonal Azide Reactions

The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is often crucial for capturing dynamic biological processes or when working with low concentrations of labeling reagents. The following tables summarize representative second-order rate constants for CuAAC and SPAAC reactions. It is important to note that specific reaction rates for this compound are not extensively published; therefore, the data presented here for other azide-containing molecules serve as a valuable reference.

| Alkyne | Ligand | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Propargyl alcohol | THPTA | ~100 - 1000 |

| Phenylacetylene | TBTA | ~10 - 100 |

| Biotin-alkyne | Various | ~50 - 500 |

Table 1: Representative Second-Order Rate Constants for CuAAC Reactions. The reaction kinetics are highly dependent on the specific alkyne, azide, solvent, temperature, and the copper(I)-coordinating ligand.

| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| DBCO | Benzyl azide | ~0.1 - 1.0 |

| BCN | Benzyl azide | ~0.01 - 0.1 |

| DIFO | Benzyl azide | ~0.05 - 0.5 |

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions. The reaction rate is primarily driven by the ring strain of the cyclooctyne.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound precursor and its application in bioorthogonal labeling experiments.

Hemisynthesis of 25-Azidocholesterol (a this compound analog)

This protocol describes the synthesis of 25-azidocholesterol from the commercially available 25-hydroxycholesterol.

Materials and Reagents:

-

25-Hydroxycholesterol

-

Methanesulfonyl chloride (MsCl)

-

Anhydrous pyridine

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Mesylation of 25-Hydroxycholesterol:

-

Dissolve 25-hydroxycholesterol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane (DCM).

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 25-mesyloxycholesterol.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

-

Synthesis of 25-Azidocholesterol:

-

Dissolve the purified 25-mesyloxycholesterol in anhydrous dimethylformamide (DMF) in a round-bottom flask.

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude 25-azidocholesterol by flash column chromatography on silica gel.

-

General Protocol for Bioorthogonal Labeling of this compound in Live Cells via CuAAC

This protocol provides a general workflow for labeling this compound that has been incorporated into the membranes of live cells with an alkyne-functionalized fluorescent probe.

Materials and Reagents:

-

This compound

-

Alkyne-functionalized fluorescent probe (e.g., Alkyne-Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

-

Mounting medium with DAPI

Procedure:

-

Cell Culture and Labeling with this compound:

-

Plate cells on coverslips in a multi-well plate and culture to the desired confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the old medium from the cells and replace it with the this compound containing medium.

-

Incubate the cells for a sufficient time to allow for incorporation of the probe into cellular membranes (e.g., 4-24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow intracellular labeling.

-

-

Click Reaction:

-

Prepare the "click cocktail" immediately before use. For a 1 mL final volume:

-

800 µL PBS

-

10 µL of 100 mM CuSO₄

-

20 µL of 100 mM THPTA

-

100 µL of 100 mM sodium ascorbate (freshly prepared)

-

1-10 µL of a 1 mM stock of the alkyne-fluorescent probe

-

-

Add the click cocktail to the fixed (and permeabilized) cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex experimental workflows and signaling pathways.

Caption: Workflow for the synthesis of 25-azidocholesterol.

Caption: General experimental workflow for bioorthogonal labeling.

Cholesterol's Role in the Hedgehog Signaling Pathway

Cholesterol plays a critical role in the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and adult tissue homeostasis. The Hh protein itself undergoes a post-translational modification where cholesterol is covalently attached. Furthermore, the activation of the key signal transducer Smoothened (SMO) is regulated by cholesterol. Bioorthogonal labeling with this compound can be a powerful tool to study the trafficking and localization of cholesterol and its influence on Hh pathway components.

Caption: Simplified Hedgehog signaling pathway.

Conclusion

The azide group in this compound provides a robust and versatile handle for the bioorthogonal labeling of cholesterol in complex biological systems. The high specificity and efficiency of click chemistry reactions, namely CuAAC and SPAAC, enable the precise visualization and analysis of cholesterol's role in cellular processes. This technical guide offers the foundational knowledge and practical protocols to empower researchers to leverage this powerful tool in their investigations, from tracking lipid dynamics in membranes to dissecting the intricacies of signaling pathways like Hedgehog. The continued development of novel bioorthogonal chemistries and probes promises to further expand the applications of this compound in both fundamental research and drug development.

References

A Technical Guide to the Study of Cholesteryl-Azide (Chol-N3) Uptake and Cellular Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes in preliminary studies of cholesteryl-azide (Chol-N3) cellular uptake and distribution. This compound is a cholesterol analog incorporating a bioorthogonal azide group, which allows for its detection and visualization within cellular environments through "click chemistry." This approach enables detailed investigation of cholesterol trafficking, metabolism, and localization, offering significant advantages over traditional methods. The experimental protocols and data presented herein are based on established studies of analogous cholesterol probes, such as alkyne-cholesterol, providing a robust framework for designing and interpreting experiments with this compound.[1]

Core Principles: Metabolic Labeling and Bioorthogonal Detection

The central strategy involves introducing this compound to living cells, where it is taken up and processed similarly to endogenous cholesterol.[1][2] The incorporated this compound can then be covalently tagged with a reporter molecule (e.g., a fluorophore) that contains a complementary alkyne group. This reaction, known as an azide-alkyne cycloaddition or "click chemistry," is highly specific and biocompatible, allowing for precise detection against the complex cellular background.[3][4] This two-step process is a powerful tool for metabolic labeling and imaging.

Experimental Methodologies

Cell Culture and Metabolic Labeling with this compound

This protocol outlines the basic steps for labeling cultured mammalian cells with this compound. The specific cell line and incubation parameters should be optimized for each experimental system.

Protocol:

-

Cell Seeding: Plate mammalian cells (e.g., A172 glioblastoma, HeLa, or HepG2 cells) on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for quantitative analysis). Culture cells to a confluence of 70-80%.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO. Dilute the this compound stock into a complete or delipidated cell culture medium to a final working concentration, typically in the range of 5-20 µM.

-

Incubation: Remove the existing culture medium from the cells and replace it with the this compound labeling medium.

-